D-Glucosamine: A Comprehensive Technical Guide to its Chemical Properties and Structural Elucidation
D-Glucosamine: A Comprehensive Technical Guide to its Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine, an amino sugar naturally occurring in the body, is a fundamental component of various macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans.[1] Its integral role in the structure of cartilage has made it a widely studied compound in the context of osteoarthritis and joint health.[2] This technical guide provides an in-depth overview of the chemical properties of D-glucosamine and the key experimental methodologies employed for its structural elucidation, catering to the needs of researchers and professionals in the scientific and drug development fields.
Chemical Properties of D-Glucosamine
D-glucosamine is a monosaccharide derivative of glucose, where the hydroxyl group at the C-2 position is replaced by an amino group.[2] In solution, it primarily exists as an equilibrium mixture of α- and β-pyranose anomers. The key chemical and physical properties of D-glucosamine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₅ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Melting Point | 88 °C (α-form), 110 °C (dec., β-form) | [2][3] |
| Solubility in Water | 330 mg/mL | [2] |
| pKa | 7.58 | [2] |
| Specific Optical Rotation [α]D | +100° changing to +47.5° (in water) | [2] |
Structure Elucidation of D-Glucosamine
The definitive determination of the structure of D-glucosamine relies on a combination of spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of D-glucosamine in solution. Both ¹H and ¹³C NMR are employed to determine the connectivity of atoms and the stereochemistry of the molecule.[4]
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Sample Preparation:
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Dissolve approximately 5-10 mg of D-glucosamine in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube. D₂O is preferred as it solubilizes the polar glucosamine and exchanges with the hydroxyl and amine protons, simplifying the spectrum.
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¹H NMR Spectroscopy:
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Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
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Interpretation: The anomeric proton (H-1) signals for the α and β forms are typically found in the downfield region (around 5.2 ppm for α and 4.7 ppm for β). The remaining ring protons appear in the more crowded upfield region (3.2-4.0 ppm). The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles and thus the stereochemistry of the sugar ring.
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¹³C NMR Spectroscopy:
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Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
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Interpretation: The anomeric carbon (C-1) signals are characteristically downfield (around 90-95 ppm). The other ring carbons resonate in the region of 55-75 ppm.
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2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the sugar ring, starting from the well-resolved anomeric proton signals.[5]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals based on their attached proton assignments.[5]
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying long-range connectivities.
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The logical workflow for NMR-based structure elucidation is depicted below.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[6] The crystal structure of α-D-glucosamine hydrochloride has been determined using this technique.[7]
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Crystal Growth:
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Obtain or grow single crystals of D-glucosamine or a suitable salt (e.g., hydrochloride) of high quality. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical.
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Crystal Mounting and Data Collection:
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A suitable single crystal is selected and mounted on a goniometer head.
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The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
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The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement:
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The diffraction data is processed to determine the unit cell dimensions and space group.
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The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
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The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the final, high-resolution crystal structure.
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The general workflow for single-crystal X-ray crystallography is illustrated below.
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of D-glucosamine and to obtain structural information through fragmentation analysis.[8] It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
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Sample Preparation:
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Dissolve a small amount of D-glucosamine in a suitable solvent, such as a mixture of water and acetonitrile or methanol. The concentration should be low, typically in the µg/mL to ng/mL range.
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For GC-MS analysis, derivatization (e.g., silylation) is necessary to make the polar glucosamine volatile.
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Ionization:
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Choose a soft ionization technique to minimize fragmentation of the molecular ion. Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is used for GC-MS of derivatized samples.[9] Matrix-assisted laser desorption/ionization (MALDI) is another option.
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Mass Analysis:
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The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
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In positive ion mode ESI, D-glucosamine is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
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Tandem Mass Spectrometry (MS/MS):
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To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID).
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The resulting fragment ions provide information about the structure of the molecule, such as the loss of water or parts of the sugar ring.
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A generalized workflow for the mass spectrometric analysis is shown below.
D-Glucosamine in the Hexosamine Biosynthetic Pathway
D-glucosamine is a key intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[10][11] UDP-GlcNAc is a crucial precursor for the synthesis of glycoproteins, glycolipids, and other complex carbohydrates.[12] Exogenous D-glucosamine can enter this pathway directly after being phosphorylated to glucosamine-6-phosphate by hexokinase.[3]
The HBP is a critical signaling pathway that senses the nutrient status of the cell by integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[13] Dysregulation of the HBP has been implicated in various diseases, including diabetes and cancer.
The core reactions of the hexosamine biosynthetic pathway are depicted in the following diagram.
Conclusion
D-glucosamine is a fundamentally important monosaccharide with well-defined chemical properties. Its structural elucidation is achieved through a combination of powerful analytical techniques, with NMR spectroscopy, X-ray crystallography, and mass spectrometry providing complementary information. A thorough understanding of these properties and analytical methodologies is crucial for researchers in various scientific disciplines, particularly those involved in drug discovery and development, where D-glucosamine and its derivatives continue to be of significant interest. The integration of D-glucosamine into the hexosamine biosynthetic pathway highlights its role not only as a structural component but also as a key player in cellular metabolism and signaling.
References
- 1. The Structural Elucidation of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucosamine | 3416-24-8 [chemicalbook.com]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rigaku.com [rigaku.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
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